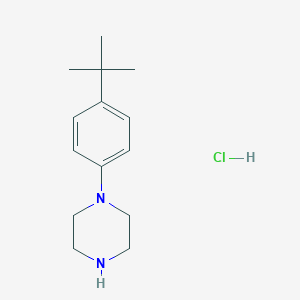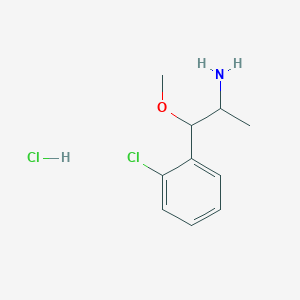
1-(2-chlorophenyl)-1-methoxypropan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride, commonly known as chlorphenamine, is an antihistamine drug used to treat allergic reactions such as hay fever and other upper respiratory allergies. It is also used to treat other conditions such as motion sickness, nausea, and vertigo. Chlorphenamine is a member of the class of drugs known as H1 receptor antagonists, which act by blocking the action of histamine, a chemical that is released in response to an allergic reaction. The hydrochloride salt form of chlorphenamine is the most commonly used form of the drug.
Mechanism of Action
Chlorphenamine acts as an H1 receptor antagonist, which means that it blocks the action of histamine in the body. Histamine is a chemical that is released in response to an allergic reaction and is responsible for causing the symptoms associated with allergies such as sneezing, itching, and watery eyes. By blocking the action of histamine, chlorphenamine helps to reduce the symptoms of allergies.
Biochemical and Physiological Effects
Chlorphenamine has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as modulate the immune system. It has also been shown to reduce the symptoms of allergies, such as sneezing, itching, and watery eyes. Additionally, it has been studied for its potential to protect against cardiovascular disease, obesity, and other metabolic disorders.
Advantages and Limitations for Lab Experiments
Chlorphenamine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it has been studied extensively and is well understood in terms of its mechanism of action and its effects on the body. A limitation is that it is not suitable for use in experiments involving animals, as it can cause adverse reactions.
Future Directions
There are many potential future directions for research involving chlorphenamine. One potential area of research is the development of new and improved formulations of the drug. Additionally, further research could be done to investigate the potential for chlorphenamine to be used as an anti-inflammatory agent, as well as its potential to protect against cardiovascular disease and other metabolic disorders. Finally, further research could be done to investigate the potential for chlorphenamine to be used as a neuroprotective agent.
Synthesis Methods
Chlorphenamine can be synthesized from a variety of starting materials. The most common route involves the reaction of 2-chlorobenzaldehyde with methoxypropanol in the presence of an acid catalyst, such as hydrochloric acid. This reaction yields 1-(2-chlorophenyl)-1-methoxypropan-2-amine hydrochloride, which is then purified using recrystallization.
Scientific Research Applications
Chlorphenamine has been investigated for a variety of scientific applications. It has been studied for its potential to reduce inflammation and oxidative stress. It has also been studied for its potential to protect against cardiovascular disease, obesity, and other metabolic disorders. Additionally, it has been studied for its potential to modulate the immune system and its potential to act as a neuroprotective agent.
properties
IUPAC Name |
1-(2-chlorophenyl)-1-methoxypropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-7(12)10(13-2)8-5-3-4-6-9(8)11;/h3-7,10H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJAQTXSPVWGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1Cl)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

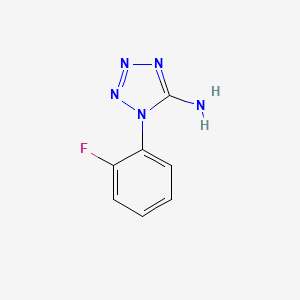
![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)
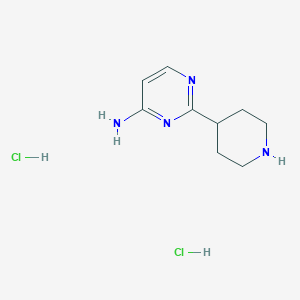
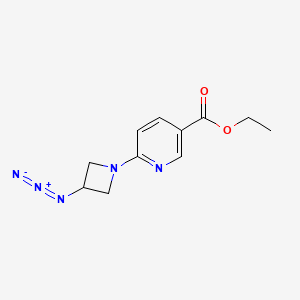
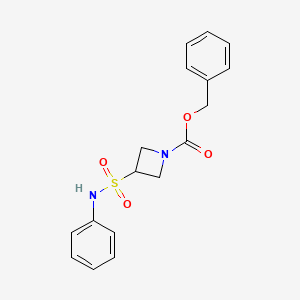
![5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine](/img/structure/B6617916.png)
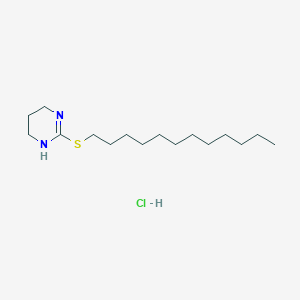
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)



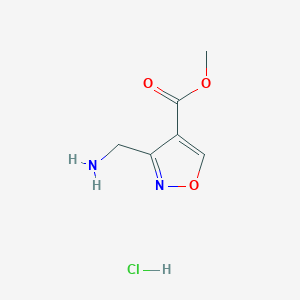
![2-ethoxy-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6617970.png)
